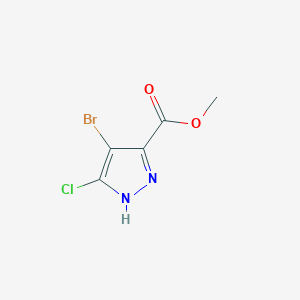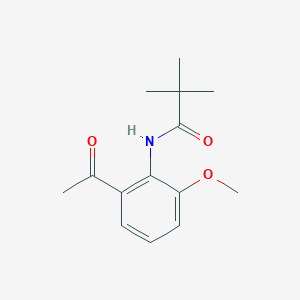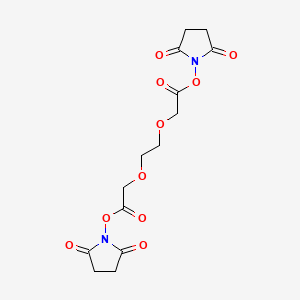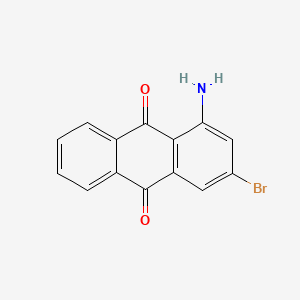![molecular formula C20H26N6O2 B13132858 6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione CAS No. 154384-82-4](/img/structure/B13132858.png)
6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone, such as glyoxal or its derivatives, under acidic or basic conditions.
Introduction of Dimethylaminoethyl Groups: The dimethylaminoethyl groups are introduced through nucleophilic substitution reactions. This can be achieved by reacting the quinoxaline core with 2-chloro-N,N-dimethylethylamine in the presence of a base, such as sodium hydride or potassium carbonate.
Oxidation and Final Modifications: The final step involves oxidation and any necessary modifications to achieve the desired quinoxaline-5,10-dione structure. This can be done using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography and recrystallization, is common in industrial settings.
化学反应分析
Types of Reactions
6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,10-dione derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the quinoxaline-5,10-dione to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further explored for their biological and chemical properties.
科学研究应用
6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with biological macromolecules, such as DNA and proteins, are of interest for understanding its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione involves its interaction with DNA topoisomerase II. By binding to this enzyme, the compound inhibits its activity, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in cancer cells, which rely on rapid DNA replication for their growth and proliferation .
相似化合物的比较
Similar Compounds
Mitoxantrone: A DNA-binding anticancer agent with a similar quinoxaline core structure.
Doxorubicin: Another anticancer agent with a quinoxaline-like structure, known for its broad-spectrum activity against various cancers.
AQ4N: A bioreductive drug with a similar quinoxaline structure, used in hypoxic tumor cells.
Uniqueness
6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione stands out due to its specific modifications, such as the dimethylaminoethyl groups, which enhance its solubility and bioavailability. These modifications also contribute to its unique mechanism of action and potential therapeutic applications.
属性
CAS 编号 |
154384-82-4 |
|---|---|
分子式 |
C20H26N6O2 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
6,9-bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C20H26N6O2/c1-25(2)11-9-21-13-5-6-14(22-10-12-26(3)4)16-15(13)19(27)17-18(20(16)28)24-8-7-23-17/h5-8,23-24H,9-12H2,1-4H3 |
InChI 键 |
QJOALICDXWWJEC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN=C1C=CC(=NCCN(C)C)C2=C1C(=O)C3=C(C2=O)NC=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


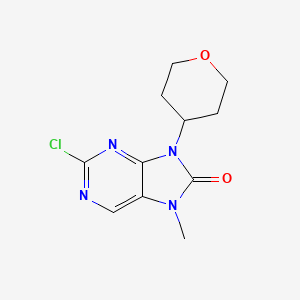
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
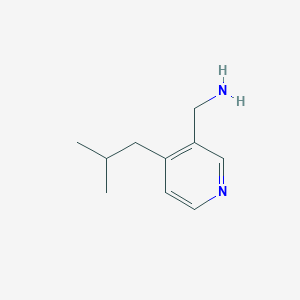
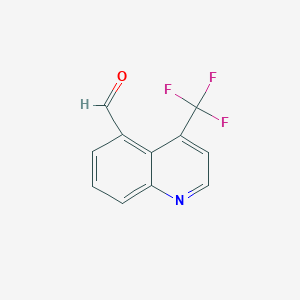
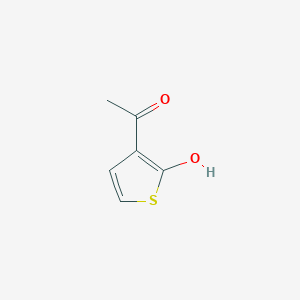

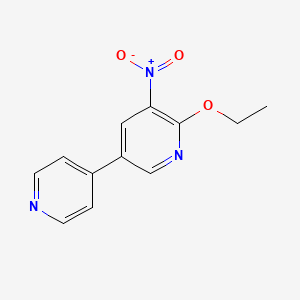
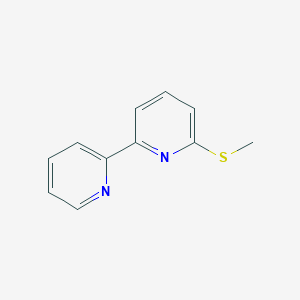

![1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
